

# Boc-D-Tyr-OMe CAS number and molecular weight

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## Compound of Interest

Compound Name: *Boc-D-Tyr-OMe*

Cat. No.: *B558433*

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## In-Depth Technical Guide: Boc-D-Tyr-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- $\alpha$ -tert-Butoxycarbonyl-D-tyrosine methyl ester (**Boc-D-Tyr-OMe**), a key building block in peptide chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

## Core Physicochemical Data

**Boc-D-Tyr-OMe** is a derivative of the D-enantiomer of tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the  $\alpha$ -amino group and a methyl ester protecting the carboxylic acid. These modifications make it a valuable reagent in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
CAS Number	76757-90-9	[1]
Molecular Weight	295.33 g/mol	[1]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>5</sub>	[1]
Appearance	White to off-white powder	[2]
Purity	≥98.0%	[1][3]
Reaction Suitability	Boc solid-phase peptide synthesis	[1][2]
Storage	Store at 0 - 8 °C	[4]

## Experimental Protocols

Detailed methodologies for the synthesis of related compounds and the application of Boc-protected amino acids in peptide synthesis are crucial for reproducible research.

### Synthesis of Boc-Protected D-Tyrosine Derivatives

The synthesis of a related and functionally similar compound, Boc-D-Tyr(Me)-OH, is typically a two-step process starting from D-tyrosine. This involves the protection of the amino group with a Boc group, followed by the modification of the phenolic hydroxyl group. A generalizable protocol is as follows:

#### Step 1: Boc Protection of D-Tyrosine

- **Dissolution:** Dissolve D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.[5]
- **Basification:** Add a base, for example, sodium bicarbonate (NaHCO<sub>3</sub>), to the solution and stir until it is fully dissolved.[5]
- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the reaction mixture.[6]

- Reaction: Allow the reaction to proceed at room temperature, typically for 12-24 hours.[6]
- Work-up: After the reaction is complete, perform an acidic work-up by acidifying the aqueous solution to a pH of 2-3 with 0.5 M HCl.[6]
- Extraction: Extract the product using an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine.[6]
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization.[6]

#### Step 2: O-Methylation of Boc-D-Tyr-OH (to yield Boc-D-Tyr(Me)-OH)

- Dissolution: Dissolve the Boc-D-Tyr-OH product in a suitable solvent like DMF.
- Basification: Add a base such as potassium carbonate.
- Addition of Methylating Agent: Add a methylating agent, for instance, methyl iodide or dimethyl sulfate, dropwise to the mixture.[6]
- Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
- Quenching and Extraction: Once the reaction is complete, quench it by slowly adding water and then extract the product with ethyl acetate.[6]
- Purification: The crude product is purified by silica gel column chromatography to obtain the pure Boc-D-Tyr(Me)-OH.[6]

## Application in Solid-Phase Peptide Synthesis (SPPS)

**Boc-D-Tyr-OMe** and related D-amino acid derivatives are instrumental in Boc-chemistry SPPS. The D-configuration confers resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides.[7][8]

One Cycle of Peptide Chain Elongation:

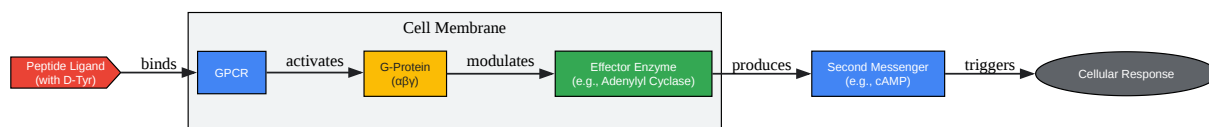
- **Resin Swelling:** The synthesis begins by swelling the resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM).[\[7\]](#)[\[9\]](#)
- **Boc Deprotection:** The Boc protecting group on the resin-bound amino acid is removed using an acidic solution, typically 50% trifluoroacetic acid (TFA) in DCM.[\[7\]](#)[\[9\]](#)
- **Neutralization:** The resin is then neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DMF, to prepare the N-terminal amine for the next coupling step.[\[7\]](#)
- **Amino Acid Coupling:** The next Boc-protected amino acid (e.g., a derivative of **Boc-D-Tyr-OMe**) is activated using a coupling reagent like HBTU or DIC and then added to the resin. The reaction is allowed to proceed for 1-2 hours.[\[7\]](#)
- **Washing:** After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.[\[9\]](#) This completes one cycle, and the process is repeated to elongate the peptide chain.

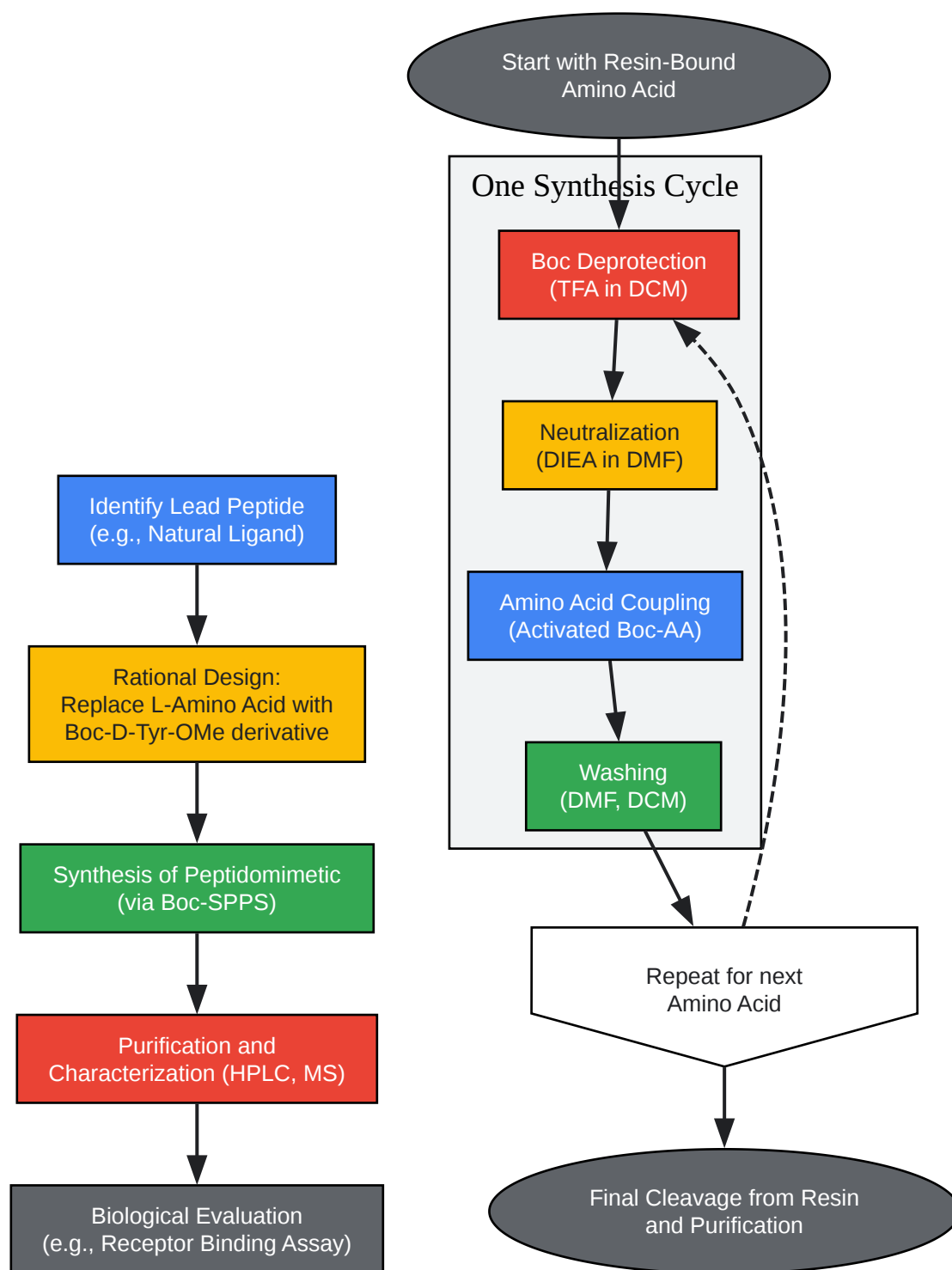
## Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids like D-tyrosine can significantly impact the biological activity of peptides, particularly their interaction with cell surface receptors such as G-protein coupled receptors (GPCRs).

### Generalized GPCR Signaling Pathway

Peptidomimetics developed using building blocks like **Boc-D-Tyr-OMe** often target GPCRs, such as the opioid receptors. The binding of a peptide ligand to the receptor initiates a downstream signaling cascade.





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